Quinofumelin

Descripción general

Descripción

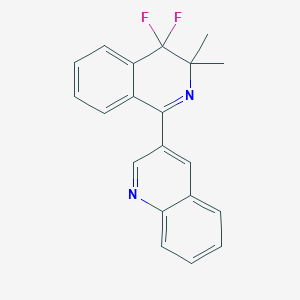

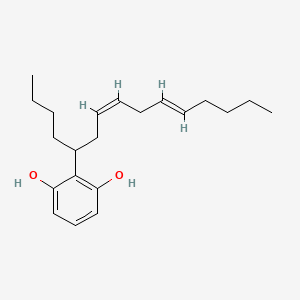

Quinofumelin is a novel fungicide with a distinct chemical structure including 3-(isoquinolin-1-yl) quinoline . It demonstrates fungicidal activity against a variety of fungi, shows potent activity against mold diseases in the fruit and vegetable segment, but also against rice blast .

Synthesis Analysis

The synthesis of quinofumelin starts with the regioselective bromination of quinolinium chloride. The resulting 3-bromoquinoline is then transformed into the corresponding nitrile via a palladium-catalyzed cross-coupling reaction using zinc cyanide .Molecular Structure Analysis

Quinofumelin has a distinct chemical structure that includes 3-(isoquinolin-1-yl) quinoline . The molecular formula of Quinofumelin is C20H16F2N2 .Chemical Reactions Analysis

The fungicidal activities of Quinofumelin were improved by modifying its molecular structure through conformational analysis to confirm an active conformation .Aplicaciones Científicas De Investigación

Fungicide Against Rice Blast

Quinofumelin has been found to have curative effects against rice blast . Rice blast is a severe disease that affects rice production, and the development of new curative fungicides is essential . Quinofumelin is not cross-resistant to existing fungicides, making it a novel approach for disease control in agricultural production .

Control of Gray Mold

Gray mold, also known as Botrytis cinereal, is an airborne necrotrophic plant pathogen that attacks numerous fruits and vegetables, drastically reducing crop yields . Quinofumelin has demonstrated fungicidal activity against gray mold .

Inhibition of Deoxynivalenol (DON) Biosynthesis

Quinofumelin has been found to significantly decrease deoxynivalenol (DON) production and inhibit the expression of DON-related gene TRI5 in Fusarium graminearum . DON is a mycotoxin produced by certain Fusarium species and is a significant food safety concern .

Disruption of Fusarium Toxisome Formation

Fusarium toxisome is a structure for producing DON . Quinofumelin can disrupt the formation of Fusarium toxisome, providing another mechanism for its antifungal activity .

Inhibition of Mycelial Growth and Spore Germination

Quinofumelin has been found to excellently inhibit mycelial growth and spore germination of Fusarium graminearum . This makes it an effective tool in controlling the spread of this pathogen .

Control of Fusarium Head Blight (FHB)

Fusarium head blight, primarily caused by Fusarium graminearum species complex (FGSC), is one of the major diseases in wheat . Quinofumelin exhibits excellent control efficiency against F. graminearum on wheat coleoptiles .

Safety And Hazards

Direcciones Futuras

Quinofumelin exhibits not only an excellent antifungal activity on mycelial growth and spore germination, but also could inhibit DON biosynthesis in F. graminearum. The findings provide a novel candidate for controlling FHB caused by F. graminearum . It is under the process of registration in Japan .

Propiedades

IUPAC Name |

4,4-difluoro-3,3-dimethyl-1-quinolin-3-ylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N2/c1-19(2)20(21,22)16-9-5-4-8-15(16)18(24-19)14-11-13-7-3-6-10-17(13)23-12-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTPIYGGSMJRTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C2=CC=CC=C2C(=N1)C3=CC4=CC=CC=C4N=C3)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631139 | |

| Record name | 3-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline | |

CAS RN |

861647-84-9 | |

| Record name | Quinofumelin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861647849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINOFUMELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KM5SWR596 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of quinofumelin and how does it impact fungal growth?

A1: Quinofumelin exerts its antifungal activity by targeting the enzyme dihydroorotate dehydrogenase (DHODH) [, ]. Specifically, it inhibits the class II DHODH (DHODH II) found in fungi []. This enzyme plays a crucial role in the biosynthesis of pyrimidines, essential building blocks for DNA and RNA. By inhibiting DHODH II, quinofumelin disrupts the production of these vital components, ultimately leading to the inhibition of fungal growth [].

Q2: Does quinofumelin demonstrate selectivity towards fungal DHODH over the human form of the enzyme?

A2: Yes, quinofumelin exhibits significant selectivity for fungal DHODH compared to the human DHODH enzyme []. Research has shown that the IC50 value of quinofumelin for Pyricularia oryzae DHODH (PoDHODH) was significantly lower (2.8 nM) than that for human DHODH (HsDHODH) (>100 µM), indicating a much stronger inhibitory effect on the fungal enzyme []. This selectivity is attributed to structural differences between fungal and human DHODH, particularly within the ubiquinone-binding site [].

Q3: What are the practical implications of quinofumelin's mode of action for controlling fungal diseases in plants?

A3: Quinofumelin's specific targeting of fungal DHODH makes it an effective fungicide against various plant pathogens, such as Sclerotinia sclerotiorum and Fusarium graminearum, which cause significant crop losses [, ]. Notably, it has demonstrated excellent protective, curative, and translaminar activity against S. sclerotiorum on oilseed rape leaves []. Additionally, quinofumelin disrupts the formation of infection cushions in S. sclerotiorum and Fusarium toxisomes in F. graminearum, further contributing to its efficacy in controlling these pathogens [, ].

Q4: Is there evidence of cross-resistance between quinofumelin and other commonly used fungicides?

A4: Research indicates that quinofumelin does not exhibit cross-resistance with existing fungicides commonly employed to manage S. sclerotiorum, such as dimethachlone, boscalid, and carbendazim []. This lack of cross-resistance is crucial, as it offers a valuable alternative for combating fungal infections, especially in cases where resistance to conventional fungicides has emerged.

Q5: What is the significance of the discovery and development of quinofumelin in the context of agricultural practices?

A5: The discovery and development of quinofumelin represent a significant advancement in agricultural practices, offering a novel approach for disease control []. Its unique chemical structure, distinct mode of action, and lack of cross-resistance with existing fungicides make it a valuable tool for managing fungal diseases in crops, potentially leading to increased crop yields and reduced economic losses for farmers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(2s,3r,4e)-3-Hydroxy-1-[(3-O-Sulfo-Beta-D-Galactopyranosyl)oxy]octadec-4-En-2-Yl}dodecanamide](/img/structure/B3026372.png)

![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide](/img/structure/B3026374.png)

![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026375.png)

![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide](/img/structure/B3026379.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide](/img/structure/B3026381.png)

![16-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-hexadecanoicacid](/img/structure/B3026383.png)

![(5alpha,17beta)-Androst-2-eno[2,3-d]isoxazol-17-ol](/img/structure/B3026384.png)

![9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester](/img/structure/B3026395.png)